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Compound of Interest

Compound Name: 5-Amino-4-fluoro-2-methyiphenol
CAS No.: 122455-85-0
Cat. No.: B049772
. J

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-4-fluoro-2-methylphenol is a substituted aromatic compound of significant interest
as a versatile building block in synthetic organic chemistry. Its unique trifunctional substitution
pattern, featuring an amino group, a fluorine atom, and a hydroxyl group on a toluene scaffold,
offers a rich platform for the synthesis of complex molecular architectures. While the sulfate salt
of this compound has found a niche application in the cosmetics industry, the chemical
properties of the free base are of particular relevance to researchers in medicinal chemistry
and materials science. The strategic incorporation of a fluorine atom can profoundly influence
the physicochemical and pharmacological properties of a molecule, including its metabolic
stability, binding affinity, and lipophilicity.[1][2] This guide provides a comprehensive overview of
the known chemical properties, synthesis, and potential applications of 5-amino-4-fluoro-2-
methylphenol, with a focus on its utility in a research and drug development context.

Chemical Identity and Physical Properties

A definitive CAS number for the free base of 5-Amino-4-fluoro-2-methylphenol has not been
prominently reported in public databases. However, its sulfate salt is well-documented, and
from its molecular formula, we can deduce the properties of the parent compound.
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The sulfate salt, 5-Amino-4-fluoro-2-methylphenol sulfate, is identified by CAS numbers
163183-01-5 and 350482-02-9.[3][4][5] The molecular formula of the sulfate salt is given as
(C7HsFNO)2-H2S04.[3]

Based on this, the key properties of the free base, 5-Amino-4-fluoro-2-methylphenol, are
summarized in the table below.

Property Value Source
Molecular Formula C7HsFNO [3]
Molecular Weight 141.14 g/mol [3]
Appearance Not specified (likely a solid) Inferred
Melting Point Not specified

Boiling Point Not specified

Solubility Not specified

Synthesis and Reaction Chemistry

The synthesis of substituted aminophenols typically involves the reduction of the corresponding
nitrophenol.[6] While a specific, detailed protocol for 5-Amino-4-fluoro-2-methylphenol is not

readily available in the reviewed literature, a general synthetic pathway can be proposed based
on established chemical principles.

A plausible synthetic route would start with the nitration of 4-fluoro-2-methylphenol to introduce
a nitro group, followed by the reduction of the nitro intermediate to the desired amino group.

4-Fluoro-2-methylphenol Nitration (€.9., HNOs/HzSO4 Nitrated Intermediate Reduction (.g., Ha/Pd-C, Fe/HCI) =G-Amino-4-f|uoro-2-methylphenoD
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Caption: Plausible synthetic pathway for 5-Amino-4-fluoro-2-methylphenol.
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Experimental Protocol: General Reduction of a
Nitrophenol

This protocol is a generalized procedure for the reduction of a nitrophenol to an aminophenol
and should be adapted and optimized for the specific substrate.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve the nitrophenol precursor in a suitable solvent such as ethanol or acetic
acid.

Addition of Reducing Agent: Add a reducing agent, such as iron powder and a catalytic
amount of hydrochloric acid, or perform catalytic hydrogenation with hydrogen gas and a
palladium-on-carbon catalyst.

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the
reaction by thin-layer chromatography (TLC) until the starting material is consumed.

Work-up: Cool the reaction mixture and filter off the solid catalyst or iron residues. Neutralize
the filtrate with a suitable base (e.g., sodium bicarbonate) if an acid was used.

Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate),
wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it
under reduced pressure. The crude product can be purified by column chromatography or
recrystallization.

Spectroscopic Characterization

No specific spectroscopic data (NMR, IR, MS) for 5-Amino-4-fluoro-2-methylphenol has
been found in the reviewed literature. However, based on the chemical structure and data from
analogous compounds, the expected spectral features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons, the methyl protons, the amine protons, and the hydroxyl proton. The chemical shifts
of the aromatic protons will be influenced by the electronic effects of the three different
substituents and their relative positions. The methyl group protons would likely appear as a
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singlet in the upfield region (around 2.0-2.5 ppm). The amine and hydroxyl protons will
appear as broad singlets, and their chemical shifts will be dependent on the solvent and
concentration.

e 13C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the
seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be
influenced by the attached substituents, with the carbon attached to the hydroxyl group and
the fluorine atom showing characteristic downfield shifts.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Amino-4-fluoro-2-methylphenol is expected to exhibit characteristic
absorption bands for the different functional groups:

e O-H stretch: A broad band in the region of 3200-3600 cm™1.
e N-H stretch: Two sharp bands in the region of 3300-3500 cm~1 for the primary amine.

e C-H stretch (aromatic and aliphatic): Bands in the regions of 3000-3100 cm~* and 2850-3000
cm1, respectively.

e C=C stretch (aromatic): Bands in the region of 1450-1600 cm™1.

o C-F stretch: A strong absorption band in the region of 1000-1400 cm™1.

Mass Spectrometry (MS)

The mass spectrum of 5-Amino-4-fluoro-2-methylphenol would show a molecular ion peak
(M*) at m/z = 141.14. Fragmentation patterns would likely involve the loss of small neutral
molecules such as CO, HCN, or CHs.

Applications in Research and Drug Development

While the primary documented application of 5-Amino-4-fluoro-2-methylphenol is in its
sulfate salt form as a component in oxidative hair dye formulations, its structural features
suggest significant potential as a building block in medicinal chemistry.[7]
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The presence of three distinct functional groups allows for selective modification and the
introduction of diverse pharmacophores. The fluorine atom is a particularly valuable feature in
drug design, as it can enhance metabolic stability, improve binding affinity to target proteins,
and modulate the pKa of nearby functional groups.[1]
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Caption: Potential application areas for 5-Amino-4-fluoro-2-methylphenol.

Substituted aminophenols are precursors to a wide range of pharmaceuticals, including
analgesics and antipyretics.[8] The unique substitution pattern of 5-Amino-4-fluoro-2-
methylphenol could be exploited to synthesize novel compounds with potential therapeutic
activities.

Safety and Handling

Specific toxicological data for 5-Amino-4-fluoro-2-methylphenol is not available. However,
data for related aminophenol and fluorinated compounds should be considered for handling

and safety precautions. Aminophenols, in general, can be irritating to the skin and eyes and

may be harmful if swallowed or inhaled.[3] Fluorinated organic compounds can have varying
toxicological profiles, and some can be metabolized to toxic byproducts.[1]

General Handling Precautions:

e Use in a well-ventilated area, preferably in a chemical fume hood.
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o Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and
a lab coat.

» Avoid inhalation of dust or vapors.
¢ Avoid contact with skin and eyes.
e Wash hands thoroughly after handling.

Conclusion

5-Amino-4-fluoro-2-methylphenol is a chemical intermediate with considerable potential,
particularly in the field of drug discovery. Its trifunctional nature, combined with the strategic
placement of a fluorine atom, makes it an attractive starting material for the synthesis of novel
bioactive molecules. While its application has been primarily documented in the form of its
sulfate salt for cosmetic purposes, further research into the synthesis, characterization, and
reaction chemistry of the free base is warranted to fully unlock its potential as a versatile
building block for the scientific community. The lack of comprehensive public data on the free
base highlights an opportunity for further academic and industrial investigation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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